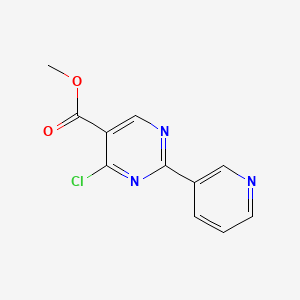

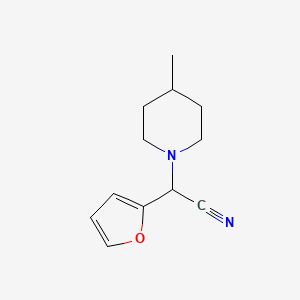

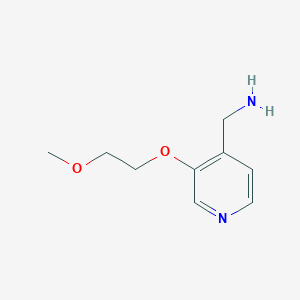

![molecular formula C8H7Cl2N3 B1407155 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1507350-66-4](/img/structure/B1407155.png)

2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C6H3Cl2N3 . It is a part of the Pyrrolo [2,3-d]Pyrimidines family . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d] pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide (8) and reaction of this 7-methyl product (VII) with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl - 7H - pyrrolo[2,3 - d]pyrimidine compound (VIIIa-VIIIf) .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” can be found in various databases such as ChemSpider .Chemical Reactions Analysis

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a solid compound with a molecular weight of 188.02 . It has a boiling point of 250-252°C . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen

Antifolate Properties and Antitumor Activity

2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antifolate properties. For instance, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, a compound derived from this class, is an effective inhibitor of human dihydrofolate reductase (DHFR) and has shown potent activity against tumor cells in culture. Such derivatives are promising in the field of cancer research due to their potential as antitumor agents (Gangjee et al., 2007).

Tuning of Optical Properties

The compound's derivatives also find application in the field of materials science, particularly in tuning optical properties. 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, a variant of this compound, have been utilized as D–π–A–π–D chromophores. By incorporating small polar substituents, it's possible to adjust the energy of frontier orbitals and the energy gap, enhancing fluorescence quantum yield significantly. This feature is crucial in the development of new materials with specific optical properties (Bucevičius et al., 2015).

Synthesis of Functionalized Base Derivatives

Additionally, this compound serves as a starting point in synthesizing functionalized base derivatives. These derivatives are important in the study of nucleoside antibiotics and can lead to the development of novel drugs. The regioselective N-alkylation processes used in the synthesis of such derivatives are vital in medicinal chemistry, especially in the context of designing antibiotics and other therapeutic agents (Rosemeyer, 2007).

Large-Scale Synthesis for Pharmaceutical Applications

Pyrrolo[2,3-d]pyrimidines, like this compound, have been synthesized on a large scale for pharmaceutical applications. The methods developed for this synthesis are economical and ecological, making them suitable for commercial pharmaceutical production. This large-scale synthesis capability is essential for the practical application of these compounds in medicine (Fischer & Misun, 2001).

Safety and Hazards

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions of “2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential uses in life science research . Additionally, there is considerable interest in the synthesis and evaluation of tubercidin analogs, which could potentially involve "this compound" .

Wirkmechanismus

Target of Action

Compounds of similar structure, such as janus kinase (jak) inhibitors, have been known to inhibit the activity of one or more of the jak family of enzymes .

Mode of Action

It can be inferred from similar compounds that it may interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Biochemical Pathways

Based on the mode of action, it can be inferred that it may affect the jak-stat signaling pathway , which plays a crucial role in cell division, death, and tumor formation processes .

Result of Action

Based on the mode of action, it can be inferred that it may induce changes in cell division and death, and potentially influence tumor formation processes .

Action Environment

It is generally recommended to store similar compounds in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Eigenschaften

IUPAC Name |

2,4-dichloro-7-ethylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(9)11-8(10)12-7(5)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOZIAAEKGDONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylamine](/img/structure/B1407074.png)

amine](/img/structure/B1407075.png)

propylamine](/img/structure/B1407076.png)

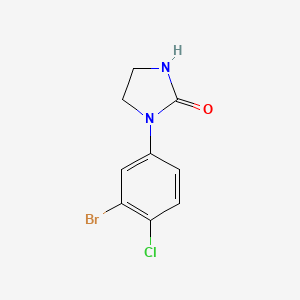

![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)